Dbco-nhs
Overview
Description
DBCO-NHS ester is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .
Synthesis Analysis
The synthesis of DBCO involves a non-site-directed antibody conjugation technique using copper-free click chemistry . DBCO-NHS esters are dissolved in anhydrous DMSO, adjusted to 10 mM, and added to the antibody solution in varying molar excesses (from 1:1 to 1:25). The reaction is kept at room temperature for 45–60 minutes .Molecular Structure Analysis
DBCO-NHS has a chemical formula of C23H18N2O5 . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .Chemical Reactions Analysis
DBCO-NHS ester reacts with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical And Chemical Properties Analysis
DBCO-NHS has a molecular weight of 402.410 and an elemental analysis of C, 68.65; H, 4.51; N, 6.96; O, 19.88 .Scientific Research Applications
1. Bio-Orthogonal Functionalization Strategy for Site-Specific Coupling of Antibodies on Vesicle Surfaces
- Summary of Application: This research presents the site-specific coupling of antibodies to the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation . This strategy is key for a controlled transport of the drug to a desired location .
- Methods of Application: The primary amino groups were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction where Cu (I) as a catalyst can be avoided . Amino groups were further coupled with dibenzylcyclooctyne–PEG 4 –NHS ester to introduce a strained alkyne (DBCO group) to the liposomes’ surface under different reaction pH .
- Results or Outcomes: The successful modification with DBCO groups was proven by an anthracene azide (Anth-N 3 ) assay which was carried out for a precise DBCO group quantification as well as analysis of the stability in the aqueous solution .
2. Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives
- Summary of Application: This research focuses on the synthesis routes of two DBCO molecules, aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) . These molecules have found wide applications in the strain-promoted azide–alkyne cycloaddition (SPAAC) reactions, which avoid the biotoxicity caused by the use of Cu (I) catalysts .
- Methods of Application: The synthesis processes of such structures are time-consuming, which to some extent limit their large-scale development and application . The paper has summarized current synthesis routes of these molecules .
- Results or Outcomes: The paper provides a comprehensive review of the current synthesis routes of these molecules, which can be useful for researchers in the field .
3. Development of the Covalent Antibody-DNA Conjugates Technology
- Summary of Application: This research focuses on the development of the covalent antibody-DNA conjugates technology for detection of IgE and IgM antibodies by immuno-PCR .
4. Bio-Orthogonal Functionalization Strategy for Site-Specific Coupling of Antibodies on Vesicle Surfaces
- Summary of Application: This research presents the site-specific coupling of antibodies to the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation . This strategy is key for a controlled transport of the drug to a desired location .
- Methods of Application: The primary amino groups were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction where Cu (I) as a catalyst can be avoided . Amino groups were further coupled with dibenzylcyclooctyne–PEG 4 –NHS ester to introduce a strained alkyne (DBCO group) to the liposomes’ surface under different reaction pH .
- Results or Outcomes: The successful modification with DBCO groups was proven by an anthracene azide (Anth-N 3 ) assay which was carried out for a precise DBCO group quantification as well as analysis of the stability in the aqueous solution .
5. Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives
- Summary of Application: This research focuses on the synthesis routes of two DBCO molecules, aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) . These molecules have found wide applications in the strain-promoted azide–alkyne cycloaddition (SPAAC) reactions, which avoid the biotoxicity caused by the use of Cu (I) catalysts .
- Methods of Application: The synthesis processes of such structures are time-consuming, which to some extent limit their large-scale development and application . The paper has summarized current synthesis routes of these molecules .
- Results or Outcomes: The paper provides a comprehensive review of the current synthesis routes of these molecules, which can be useful for researchers in the field .
6. Development of the Covalent Antibody-DNA Conjugates Technology
- Summary of Application: This research focuses on the development of the covalent antibody-DNA conjugates technology for detection of IgE and IgM antibodies by immuno-PCR .
4. Bio-Orthogonal Functionalization Strategy for Site-Specific Coupling of Antibodies on Vesicle Surfaces
- Summary of Application: This research presents the site-specific coupling of antibodies to the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation . This strategy is key for a controlled transport of the drug to a desired location .
- Methods of Application: The primary amino groups were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction where Cu (I) as a catalyst can be avoided . Amino groups were further coupled with dibenzylcyclooctyne–PEG 4 –NHS ester to introduce a strained alkyne (DBCO group) to the liposomes’ surface under different reaction pH .
- Results or Outcomes: The successful modification with DBCO groups was proven by an anthracene azide (Anth-N 3 ) assay which was carried out for a precise DBCO group quantification as well as analysis of the stability in the aqueous solution .
5. Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives
- Summary of Application: This research focuses on the synthesis routes of two DBCO molecules, aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) . These molecules have found wide applications in the strain-promoted azide–alkyne cycloaddition (SPAAC) reactions, which avoid the biotoxicity caused by the use of Cu (I) catalysts .
- Methods of Application: The synthesis processes of such structures are time-consuming, which to some extent limit their large-scale development and application . The paper has summarized current synthesis routes of these molecules .
- Results or Outcomes: The paper provides a comprehensive review of the current synthesis routes of these molecules, which can be useful for researchers in the field .
6. Development of the Covalent Antibody-DNA Conjugates Technology
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEBOJWFQSQZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dbco-nhs |
Citations
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